molecular formula C2H9NaO5 B8386519 Sodium acetate trihydrate-2-13C

Sodium acetate trihydrate-2-13C

Cat. No.: B8386519
M. Wt: 137.07 g/mol
InChI Key: AYRVGWHSXIMRAB-FGAGFBKLSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium acetate trihydrate-2-13C (C₂H₃¹³CO₂Na·3H₂O) is a stable isotope-labeled derivative of sodium acetate trihydrate, where the carbon atom at the methyl position (C-2) is replaced by carbon-13 (¹³C). This isotopic labeling enables precise tracking in metabolic, biosynthetic, and structural studies using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Scientific Research Applications

Biochemical Applications

Metabolic Studies
Sodium acetate trihydrate-2-13C is extensively used in metabolic studies to trace carbon flux through metabolic pathways. Its incorporation into substrates allows researchers to analyze metabolic pathways in living organisms. For instance, it can be used to study neuro-glial metabolism, providing insights into energy metabolism in the brain .

Nuclear Magnetic Resonance Spectroscopy
The compound's labeling enhances the resolution of carbon nuclear magnetic resonance (NMR) spectroscopy. The incorporation of sodium acetate-2-13C results in enriched NMR spectra, facilitating the identification of microbial products and polyketides biosynthesis. This application is crucial for understanding complex biochemical interactions and product formation .

Medical Imaging

Hyperpolarized Magnetic Resonance Imaging
One of the most innovative applications of this compound is in hyperpolarized magnetic resonance imaging (MRI). This technique leverages the enhanced signal from the 13C isotope to visualize metabolic processes in real-time within animal models, such as rodents and pigs. It allows for non-invasive monitoring of tumor metabolism and other physiological processes, providing valuable data for cancer research and treatment .

Environmental Science

Biosensor Development
this compound can be integrated into biosensors for environmental monitoring. For example, it has been used in studies to detect organophosphate pesticides in water samples. The fluorescent properties of the compound enhance sensitivity and specificity in detecting contaminants, thereby aiding in environmental risk assessments .

Industrial Applications

Chemical Synthesis
In industrial settings, sodium acetate trihydrate serves as a precursor for synthesizing various chemicals and materials. Its role as a carbon source in fermentation processes is notable, particularly in producing biofuels and bioplastics .

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Biochemical StudiesTracing carbon flux in metabolic pathwaysEnhanced understanding of metabolism
Nuclear Magnetic ResonanceImproved resolution for identifying microbial productsFacilitates complex biochemical analysis
Medical ImagingHyperpolarized MRI for visualizing metabolic processesNon-invasive monitoring
Environmental ScienceDevelopment of biosensors for detecting pollutantsIncreased sensitivity and specificity
Industrial SynthesisPrecursor for chemical synthesisVersatile applications in manufacturing

Chemical Reactions Analysis

Dehydration and Thermal Decomposition

Upon heating, sodium acetate trihydrate-2-¹³C undergoes dehydration to form anhydrous sodium acetate-2-¹³C:
CH COONa 3H OΔCH COONa+3H O\text{CH COONa 3H O}\xrightarrow{\Delta}\text{CH COONa}+3\text{H O}

At higher temperatures (>324°C), anhydrous sodium acetate-2-¹³C decomposes via decarboxylation to form sodium carbonate and methane-¹³C:
CH COONa+NaOHΔ CH +Na CO \text{CH COONa}+\text{NaOH}\xrightarrow{\Delta}\text{ CH }+\text{Na CO }

This reaction is catalyzed by calcium oxide (CaO) or cesium salts .

Reaction Conditions Products Applications
DehydrationHeating to 58°CAnhydrous NaOAc-2-¹³C + H₂OPhase-change materials
Pyrolytic decarboxylation>324°C with NaOH/CaO¹³CH₄ + Na₂CO₃Methane isotopic labeling studies

Acid-Base Reactions

Sodium acetate trihydrate-2-¹³C acts as a weak base, reacting with strong acids (e.g., HCl) to regenerate acetic acid-2-¹³C:
CH COONa+HClCH COOH+NaCl\text{CH COONa}+\text{HCl}\rightarrow \text{CH COOH}+\text{NaCl}

This property is exploited in buffer solutions (pH 4.5–5.5) for biochemical assays .

Esterification with Alkyl Halides

The compound reacts with alkyl halides (e.g., bromoethane) to form ¹³C-labeled esters:
CH COONa+BrCH CH CH COOCH CH +NaBr\text{CH COONa}+\text{BrCH CH }\rightarrow \text{CH COOCH CH }+\text{NaBr}

This reaction is critical in synthesizing isotopically labeled esters for organic chemistry research .

Role in Metabolic Pathways

In biological systems, sodium acetate-2-¹³C dissociates into sodium and acetate-2-¹³C ions. The labeled acetate participates in:

  • Gluconeogenesis : Converted to glucose via the citric acid cycle.

  • Lipid biosynthesis : Serves as a precursor for acetyl-CoA.

  • NMR studies : Hyperpolarized ¹³C-acetate MRI tracks metabolic activity in hepatic and cardiac tissues .

Phase-Change Behavior and Crystallization

Sodium acetate trihydrate-2-¹³C exhibits incongruent melting at 58°C, forming a supersaturated solution upon cooling. Crystallization is exothermic (ΔH = 264–289 kJ/kg), making it ideal for reusable heat packs:
CH COONa aq CH COONa 3H O s \text{CH COONa aq }\rightleftharpoons \text{CH COONa 3H O s }

Polymer additives (e.g., carboxymethyl cellulose) stabilize the trihydrate form across >1,000 thermal cycles .

Property Trihydrate Anhydrous
Melting point58°C324°C (decomposes)
Density1.45 g/cm³1.52 g/cm³
Crystal structureDistorted octahedral2D layered
Coordination geometry1D hydrogen-bonded chainsHydrophobic stacking

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂H₉NaO₅ (136.08 g/mol for unlabeled form; 137.08 g/mol for ¹³C variant due to isotopic mass difference) .
  • Melting Point : ~58°C (trihydrate form), transitioning to anhydrous sodium acetate above 120°C .
  • Latent Heat of Fusion : 264–289 kJ/kg, making it a high-performance phase change material (PCM) for thermal energy storage .
  • Isotopic Purity : Typically >99% ¹³C enrichment for research applications .

Sodium Acetate Trihydrate (Unlabeled)

The unlabeled form (C₂H₃CO₂Na·3H₂O) shares identical bulk chemical and thermal properties but lacks isotopic labeling.

Property Sodium Acetate Trihydrate-2-13C Sodium Acetate Trihydrate (Unlabeled)
Molecular Weight 137.08 g/mol 136.08 g/mol
Melting Point 58°C 58°C
Latent Heat of Fusion 264–289 kJ/kg 264–289 kJ/kg
Primary Applications Isotopic tracing, biosynthetic studies Thermal energy storage, pharmaceuticals
Cost High (due to ¹³C enrichment) Low

Key Differences :

  • The ¹³C label enables tracking in metabolic pathways (e.g., dinoflagellate toxin DTX5c biosynthesis) .
  • Unlabeled trihydrate is preferred for industrial PCM applications due to cost-effectiveness .

Anhydrous Sodium Acetate

Anhydrous sodium acetate (C₂H₃CO₂Na) lacks water molecules, altering its thermal behavior and applications.

Property This compound Anhydrous Sodium Acetate
Water Content 39.0–40.5% (3 H₂O molecules) 0%
Melting Point 58°C (trihydrate) 324°C
Thermal Stability Dehydrates above 120°C Stable up to 324°C
Applications PCM, isotopic studies Food preservative, pH buffer

Functional Contrast :

  • The trihydrate’s water content enables latent heat storage, while the anhydrous form is used in moisture-sensitive formulations .

Other Isotopic Variants (e.g., Sodium Acetate-1-13C)

Isotopic variants differ in the position of ¹³C labeling, affecting their utility in research.

Property This compound Sodium Acetate-1-13C
¹³C Position Methyl group (C-2) Carboxyl group (C-1)
Applications Tracking methyl group metabolism Studying carboxylation
Example Use Case DTX5c biosynthesis studies Fatty acid metabolism

Note: Positional specificity is critical for interpreting isotopic incorporation in metabolic pathways .

Potassium Acetate (Alternative PCM)

Potassium acetate (CH₃CO₂K) is another salt used in thermal storage but differs in cation and properties.

Property This compound Potassium Acetate
Cation Na⁺ K⁺
Melting Point 58°C 292°C (anhydrous)
Latent Heat of Fusion 264–289 kJ/kg ~200 kJ/kg
Cost High (¹³C variant) Moderate

Functional Contrast :

  • Sodium acetate trihydrate is superior for low-temperature PCM applications (e.g., hand warmers) due to its lower melting point and higher latent heat .

This compound

  • Biosynthetic Studies : Used to trace methyl group incorporation in toxins (e.g., DTX5c) .
  • Spectroscopy : Enhances NMR signal resolution for structural elucidation .

Unlabeled Sodium Acetate Trihydrate

  • Thermal Energy Storage : Utilized in solar heating systems and portable heat packs .
  • Pharmaceuticals : Buffers drug formulations and inhibits microbial growth in protein solutions .

Preparation Methods

Key Synthetic Routes for Sodium Acetate Trihydrate-2-¹³C

Neutralization of ¹³C-Labeled Acetic Acid

The most direct method involves the neutralization of acetic acid-2-¹³C with sodium hydroxide or sodium carbonate. This approach is derived from conventional sodium acetate synthesis but requires ¹³C-enriched acetic acid as the starting material :

Reaction:

CH313COOH+NaOHCH313COONa+H2O\text{CH}3^{13}\text{COOH} + \text{NaOH} \rightarrow \text{CH}3^{13}\text{COONa} + \text{H}_2\text{O}

Procedure:

  • Precursor Preparation : Acetic acid-2-¹³C (99 atom % ¹³C) is dissolved in deionized water to form a 50% (w/w) solution .

  • Neutralization : Sodium hydroxide is added incrementally under stirring at 50–65°C until the pH reaches 8–9 .

  • Crystallization : The solution is cooled to −5°C to induce crystallization, followed by centrifugation to isolate sodium acetate trihydrate-2-¹³C .

Yield : 55–66% (dependent on cooling rate and pH control) .

Carbonylation of Methanol with ¹³CO

An alternative industrial-scale method utilizes methanol carbonylation with ¹³C-enriched carbon monoxide, producing acetic acid-2-¹³C as an intermediate :

Reaction:

CH3OH+13COCH313COOH\text{CH}3\text{OH} + ^{13}\text{CO} \rightarrow \text{CH}3^{13}\text{COOH}

Procedure:

  • Catalytic Carbonylation : Methanol reacts with ¹³CO in the presence of a rhodium or iridium catalyst (e.g., Monsanto or Cativa process) .

  • Distillation : The resulting acetic acid-2-¹³C is purified via fractional distillation.

  • Neutralization : Treated with sodium hydroxide as described in Section 2.1 .

Isotopic Purity : >99 atom % ¹³C .

Optimization of Crystallization and Purification

Crystallization Conditions

The trihydrate form is obtained by cooling saturated solutions to subambient temperatures. Key parameters include:

ParameterOptimal RangeEffect on Yield/Purity
Cooling Temperature−10°C to 30°CLower temps favor trihydrate
Stirring Rate200–400 rpmPrevents agglomeration
pH7.4–8.2Minimizes free acetic acid

Data from industrial protocols indicate that slow cooling (−1°C/min) yields larger crystals with fewer impurities .

Decolorization and Filtration

Mother liquors often require treatment with hydrogen peroxide (1–3% v/v) or potassium permanganate to oxidize organic impurities. Filtration at 80°C using G3 sintered glass funnels ensures removal of particulate matter .

Analytical Validation of Isotopic Incorporation

¹³C NMR Spectroscopy

¹³C NMR (125 MHz, D₂O) confirms labeling at the C2 position:

  • δ 24.5 ppm (¹³CH₃)

  • δ 182.1 ppm (COO⁻) .

Isotope Ratio Mass Spectrometry (IRMS)

IRMS quantifies ¹³C/¹²C ratios, with typical δ¹³C values exceeding +900‰ for 99 atom % labeled material .

Industrial and Research Applications

Hyperpolarized MRI

Hyperpolarized sodium acetate-2-¹³C is used to probe real-time metabolic processes in vivo. Polarization levels of 12–36% have been achieved using parahydrogen-induced polarization (PHIP) .

Microbial Metabolism Studies

Incorporation of ¹³C into microbial polyketides enables tracking of biosynthetic pathways via ¹³C-NMR .

Comparative Analysis of Synthetic Methods

MethodPrecursor Cost (USD/g)Yield (%)Isotopic Purity (%)Scalability
Acetic Acid Neutralization500–700 55–6699Lab-scale
Methanol Carbonylation200–300 85–9099Industrial

Properties

Molecular Formula

C2H9NaO5

Molecular Weight

137.07 g/mol

IUPAC Name

sodium;acetate;trihydrate

InChI

InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1/i1+1;;;;

InChI Key

AYRVGWHSXIMRAB-FGAGFBKLSA-M

Isomeric SMILES

[13CH3]C(=O)[O-].O.O.O.[Na+]

Canonical SMILES

CC(=O)[O-].O.O.O.[Na+]

Origin of Product

United States

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